molecular formula C10H16F3NO B1475434 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol CAS No. 1543386-46-4

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol

Cat. No. B1475434
M. Wt: 223.24 g/mol
InChI Key: HRFKVFSSAMOPPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 29 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 1 Pyrrolidine ring .

Scientific Research Applications

Pharmaceutical Research

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol: is utilized in pharmaceutical research as a reference standard for testing and calibration . Its unique structure allows it to serve as a precursor or an intermediate in the synthesis of more complex bioactive molecules. The trifluoromethyl group in particular is of interest due to its ability to influence the biological activity of potential therapeutic agents.

Materials Science

The compound’s potential applications in materials science include its use as a monomer or a cross-linking agent in polymer synthesis . The trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability and chemical resistance, making them suitable for high-performance applications.

Environmental Science

In environmental science, 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol may be used to study the environmental fate of fluorinated compounds . Understanding its degradation pathways and persistence in the environment is crucial for assessing its potential environmental impact.

Energy Sector

This compound could be investigated for its utility in the energy sector, particularly in the development of liquid crystals and other materials for solar energy capture and storage . The fluorinated structure may contribute to the efficiency and durability of these materials under various environmental conditions.

Analytical Chemistry

Lastly, in analytical chemistry, the compound is valuable for method development in chromatography and mass spectrometry . Its unique structure can be used to establish analytical protocols for the detection and quantification of similar compounds in complex mixtures.

properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)9(15)6-14-4-7-2-1-3-8(7)5-14/h7-9,15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKVFSSAMOPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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